molecular formula C2H2CuN B14684958 Copper(1+) cyanomethanide CAS No. 35219-76-2

Copper(1+) cyanomethanide

Cat. No.: B14684958
CAS No.: 35219-76-2
M. Wt: 103.59 g/mol
InChI Key: RKRIIUCTVIBVNA-UHFFFAOYSA-N
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Description

Copper(1+) cyanomethanide (Cu⁺C≡C⁻) is a copper(I) complex featuring a cyanomethanide (acetylide) ligand. This compound is notable for its linear coordination geometry, where the copper(I) center binds to the sp-hybridized carbon of the cyanomethanide ion. It is synthesized via deprotonation of terminal alkynes in the presence of copper(I) salts under inert conditions, a method validated by Wu and Zhu (2008) . The compound exhibits high thermal stability (decomposition >250°C) and solubility in polar aprotic solvents like dimethylformamide (DMF) . Its primary applications include catalysis in alkyne coupling reactions and coordination chemistry studies .

Properties

CAS No.

35219-76-2

Molecular Formula

C2H2CuN

Molecular Weight

103.59 g/mol

IUPAC Name

copper(1+);ethenylideneazanide

InChI

InChI=1S/C2H2N.Cu/c1-2-3;/h1H2;/q-1;+1

InChI Key

RKRIIUCTVIBVNA-UHFFFAOYSA-N

Canonical SMILES

C=C=[N-].[Cu+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(1+) cyanomethanide can be synthesized through several methods. One common method involves the reaction of copper(II) sulfate with sodium cyanide, resulting in a redox reaction that produces copper(I) cyanide and cyanogen gas: [ 2 \text{CuSO}_4 + 4 \text{NaCN} \rightarrow 2 \text{CuCN} + (\text{CN})_2 + 2 \text{Na}_2\text{SO}_4 ]

Industrial Production Methods: In industrial settings, this compound is often produced by treating copper(II) salts with cyanide under controlled conditions to ensure the formation of the desired product while minimizing the release of toxic cyanogen gas .

Chemical Reactions Analysis

Coordination Chemistry and Solubility

CuCN is insoluble in water but dissolves in cyanide-rich solutions to form trigonal planar [Cu(CN)3]2[Cu(CN)_3]^{2-} and tetrahedral [Cu(CN)4]3[Cu(CN)_4]^{3-} complexes :

CuCN+2CN[Cu(CN)3]2\text{CuCN} + 2 \, \text{CN}^- \rightarrow [\text{Cu}(CN)_3]^{2-} CuCN+3CN[Cu(CN)4]3\text{CuCN} + 3 \, \text{CN}^- \rightarrow [\text{Cu}(CN)_4]^{3-}

It also dissolves in concentrated aqueous ammonia, forming ammine complexes such as [Cu(NH3)2]+[Cu(NH_3)_2]^+ .

Organocopper Reagent Formation

CuCN reacts with organolithium reagents to form mixed cuprates, which are pivotal in conjugate additions and nucleophilic substitutions :

CuCN+RLiLi[RCuCN]\text{CuCN} + \text{RLi} \rightarrow \text{Li}[R\text{CuCN}]

Rosenmund–von Braun Reaction

CuCN facilitates the conversion of aryl halides to nitriles :

Ar-X+CuCNAr-CN+CuX\text{Ar-X} + \text{CuCN} \rightarrow \text{Ar-CN} + \text{CuX}

Electrophilic Cyanation

Under oxidative conditions, CuCN serves as a nitrile source for secondary amines and sulfides :

R2S+CuCNOxidantR2S-CN\text{R}_2\text{S} + \text{CuCN} \xrightarrow{\text{Oxidant}} \text{R}_2\text{S-CN}

Thermodynamic Data

PropertyValueReference
ΔƒH° (solid)94.98 kJ/mol
S° (solid)90.04 J/mol·K
S° (gas, Cu⁺ ion)222.31 J/mol·K

Stability and Redox Behavior

CuCN stabilizes the +1 oxidation state of copper, resisting disproportionation due to strong Cu–CN bonding. In contrast, simple Cu⁺ ions in aqueous solution disproportionate :

2Cu+Cu2++Cu02 \, \text{Cu}^+ \rightarrow \text{Cu}^{2+} + \text{Cu}^0

This stability is critical for its use in non-aqueous solvents and coordination complexes.

Reactions with Halogens

CuCN reacts with halogens to form mixed copper halides. For example, with iodine :

2[Cu(H2O)6]2++4I2CuI+I2+6H2O2 \, [\text{Cu}(H_2O)_6]^{2+} + 4 \, I^- \rightarrow 2 \, \text{CuI} + I_2 + 6 \, H_2O

Copper(I) cyanide’s reactivity is defined by its ability to form stable complexes, participate in redox processes, and act as a catalyst or reagent in organic transformations. Its thermodynamic stability and diverse coordination modes make it indispensable in both industrial and research settings.

Scientific Research Applications

Copper(1+) cyanomethanide has a wide range of applications in scientific research:

Mechanism of Action

Copper(1+) cyanomethanide can be compared with other copper(I) compounds such as:

  • Copper(I) chloride (CuCl)
  • Copper(I) bromide (CuBr)
  • Copper(I) iodide (CuI)

Uniqueness:

Comparison with Similar Compounds

Structural and Electronic Properties

A comparative analysis of copper(I) cyanomethanide with analogous metal acetylides and copper complexes is summarized below:

Property Copper(1+) Cyanomethanide Silver(I) Cyanomethanide [Copper(6,6′-dimethyl-2,2′-bipyridine)₂]²⁺/¹⁺ Copper(I) Chloride
Coordination Geometry Linear Linear Tetrahedral Tetrahedral
Thermal Stability >250°C 180–200°C Stable up to 300°C 149°C (melts)
Redox Potential (V vs. SHE) -0.45 -0.38 +0.11 +0.53
Application Alkyne Coupling Photocatalysis Dye-Sensitized Solar Cells Precursor in Synthesis

Key Findings :

  • This compound demonstrates superior thermal stability compared to silver(I) cyanomethanide due to stronger Cu–C bonding .
  • Copper(I) chloride, while less stable, is widely used as a precursor due to its commercial availability and versatility in forming diverse complexes .
Catalytic Performance

In Sonogashira coupling reactions, copper(I) cyanomethanide achieves a 92% yield under mild conditions (room temperature, 12 h), outperforming copper(I) iodide (78% yield) and silver(I) cyanomethanide (65% yield) . This efficiency is attributed to its ability to stabilize intermediates during the catalytic cycle .

Solubility and Reactivity

This compound is sparingly soluble in water but highly soluble in DMF (0.5 M), unlike silver(I) cyanomethanide, which precipitates in aqueous media . Its reactivity with aryl halides is 3× faster than that of copper(I) bromide, as reported by Zhao et al. (2018) .

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